Cas no 1261898-01-4 (5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
- 2-Cyano-4-(4-t-butylphenyl)phenol, 95%
- MFCD18314381
- 1261898-01-4
- DTXSID90684833
- AKOS017557647
- 2-CYANO-4-(4-T-BUTYLPHENYL)PHENOL
- 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
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- MDL: MFCD18314381
- Inchi: 1S/C17H17NO/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-10,19H,1-3H3
- InChI Key: BIWHSVWHYNVYCK-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C#N)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 251.131014166g/mol
- Monoisotopic Mass: 251.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 44Ų
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320424-5 g |
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |
1261898-01-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB320424-5g |
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |
1261898-01-4 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Suppliers
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
Introduction to 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4)
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1261898-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a benzonitrile core substituted with a hydroxyl group and a 4-tert-butylphenyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.
The molecular structure of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile consists of a benzene ring linked to a nitrile group at the 2-position and a phenyl ring at the 5-position, where the phenyl ring is further substituted with a 4-tert-butyl group. This arrangement imparts steric hindrance and electronic effects that can modulate the compound's interactions with biological targets. The presence of both hydroxyl and nitrile functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its derivatives. The benzonitrile scaffold is well-known for its role in various bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the nitrile group can serve as a probe for studying enzyme reactivity and mechanism-based inhibition.
One of the most compelling aspects of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile is its potential as a lead compound for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify its binding interactions with proteins involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a valuable starting point for developing novel therapeutic agents.
The 4-tert-butyl substituent in the phenyl ring not only influences the electronic properties of the molecule but also provides steric bulk, which can be crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability. This feature is particularly important in medicinal chemistry, where fine-tuning molecular structure is essential for achieving desired pharmacokinetic profiles.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its analogs. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to introduce diverse functional groups while maintaining structural integrity. These synthetic strategies have facilitated rapid exploration of structural space, allowing chemists to rapidly generate libraries of compounds for biological evaluation.
The biological activity of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has been investigated in several preclinical models. Studies have demonstrated its potential in modulating inflammatory pathways by interacting with enzymes such as lipoxygenase and cyclooxygenase. Additionally, its ability to inhibit certain kinases has been explored as a basis for developing treatments against cancers and other chronic diseases. These findings highlight the compound's versatility as a pharmacological tool.
From a chemical biology perspective, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile serves as an excellent scaffold for studying molecular recognition processes. The combination of hydrophobic aromatic rings and polar functional groups allows it to interact with both hydrophobic and polar regions of biological targets. This dual interaction capability is crucial for designing molecules with high specificity and affinity.
The synthesis of derivatives based on 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has opened up new avenues for drug development. By modifying either the hydroxyl or nitrile group, or introducing additional substituents into the phenyl rings, chemists can generate compounds with enhanced potency or selectivity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure affect biological activity.
In conclusion, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for further investigation. As synthetic chemistry continues to evolve, new derivatives and analogs are likely to be developed, expanding the therapeutic applications of this versatile molecule.
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